molecular formula C8H9NO2 B1291507 5-Ethylpyridine-3-carboxylic acid CAS No. 3222-53-5

5-Ethylpyridine-3-carboxylic acid

Cat. No. B1291507
CAS RN: 3222-53-5
M. Wt: 151.16 g/mol
InChI Key: NAYFQDVGAZMKLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Ethylpyridine-3-carboxylic acid is characterized by a pyridine ring with an ethyl group attached to the third carbon atom and a carboxylic acid group attached to the second carbon atom . The molecular weight is 151.16 g/mol .


Physical And Chemical Properties Analysis

5-Ethylpyridine-3-carboxylic acid has a molecular weight of 151.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 2. The exact mass and the monoisotopic mass are both 151.063328530 g/mol. The topological polar surface area is 50.2 Ų. It has a heavy atom count of 11 .

Scientific Research Applications

Organic Synthesis

5-Ethylpyridine-3-carboxylic acid plays a pivotal role in organic synthesis. Its carboxylic acid group is highly reactive, making it an ideal candidate for synthesizing small molecules and macromolecules. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic compounds .

Medicine

In the medical field, pyridine derivatives, including 5-Ethylpyridine-3-carboxylic acid, are known for their therapeutic properties. They serve as scaffolds in drug design, particularly for diseases like Alzheimer’s, where pyridine moieties are used due to their basicity, water solubility, and hydrogen bond-forming ability .

Agriculture

5-Ethylpyridine-3-carboxylic acid derivatives have potential applications in agriculture as herbicides. They can act as auxin receptor protein antagonists, influencing plant growth regulation and weed control, which is crucial for crop yield enhancement .

Pharmaceuticals

In pharmaceuticals, carboxylic acid derivatives are used as building blocks for various drugs. They contribute to the development of new medication by providing a functional group that can interact with biological targets, enhancing drug efficacy and stability .

Food Industry

Carboxylic acids, including 5-Ethylpyridine-3-carboxylic acid, are utilized in the food industry as preservatives and flavoring agents. They help in maintaining food quality and safety by inhibiting the growth of pathogens and extending shelf life .

Polymers

The carboxylic acid group of 5-Ethylpyridine-3-carboxylic acid finds applications in polymer science. It can be used as a monomer, additive, or catalyst in the synthesis of polymers, impacting properties like solubility, durability, and reactivity .

Nanotechnology

In nanotechnology, 5-Ethylpyridine-3-carboxylic acid can modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these materials into nanocomposites, which are used in various high-tech applications .

Safety and Hazards

The safety data sheet for 5-Ethylpyridine-3-carboxylic acid indicates that it is categorized as a flammable liquid (Category 3), and it has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with the skin (Category 3). It can cause skin corrosion (Category 1B) and serious eye damage (Category 1) .

Future Directions

While specific future directions for 5-Ethylpyridine-3-carboxylic acid are not mentioned in the available literature, therapeutic peptides, which can include pyridine derivatives, are a current focus of pharmaceutical research . This suggests potential future applications for 5-Ethylpyridine-3-carboxylic acid in the development of new therapeutic agents.

properties

IUPAC Name

5-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYFQDVGAZMKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626973
Record name 5-Ethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3222-53-5
Record name 5-Ethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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